5-Bromo-2-fluoropyridine-3-boronic acid chemical properties
5-Bromo-2-fluoropyridine-3-boronic acid chemical properties
An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-boronic acid
Introduction
5-Bromo-2-fluoropyridine-3-boronic acid is a halogenated heterocyclic organoboron compound that serves as a crucial building block in modern organic synthesis. Its structural features, namely the pyridine core substituted with a bromine atom, a fluorine atom, and a boronic acid group, provide multiple reaction sites for constructing complex molecular architectures. The presence of the electron-withdrawing fluorine atom and the versatile boronic acid moiety makes this compound particularly valuable in cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, key applications, and experimental protocols relevant to researchers in synthetic chemistry and drug discovery.
Chemical and Physical Properties
5-Bromo-2-fluoropyridine-3-boronic acid is typically a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below. It is important to note the discrepancy in reported melting points, which may be due to the presence of varying amounts of its anhydride form or different experimental conditions.
| Property | Value | Reference(s) |
| CAS Number | 501435-91-2 | [1][2][3] |
| Molecular Formula | C₅H₄BBrFNO₂ | [1][2][3] |
| Molecular Weight | 219.80 g/mol | [1][3] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | >300 °C or 144-146 °C | [1][2] |
| Boiling Point | 357.1 ± 52.0 °C (Predicted) | [1] |
| Density | 1.86 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 5.70 ± 0.58 (Predicted) | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Synthesis and Reactivity
The primary utility of 5-Bromo-2-fluoropyridine-3-boronic acid lies in its role as a versatile intermediate. The boronic acid group is an excellent participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of new carbon-carbon bonds.[4] The bromine atom can also undergo various coupling reactions, while the fluorine atom can be displaced via nucleophilic aromatic substitution, offering a rich reactivity profile for synthetic chemists.[5]
Experimental Protocols
1. Synthesis of 5-Bromo-2-fluoropyridine-3-boronic acid
This compound is prepared in high yield via a directed ortho-metalation (DoM) of 5-bromo-2-fluoropyridine, followed by borylation.[6]
-
Materials:
-
5-Bromo-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate or Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 5-bromo-2-fluoropyridine (1.0 eq.) in anhydrous THF under an inert nitrogen or argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to facilitate complete lithiation.[6]
-
Add trimethyl borate (1.2 eq.) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.[6]
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl and stir for 30 minutes.[6]
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purify the crude solid by recrystallization or column chromatography.
-
2. Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for coupling 5-Bromo-2-fluoropyridine-3-boronic acid with an aryl halide.[4][7][8]
-
Materials:
-
5-Bromo-2-fluoropyridine-3-boronic acid
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, DMF)
-
-
Procedure:
-
In a reaction vessel, combine 5-Bromo-2-fluoropyridine-3-boronic acid (1.2-1.5 eq.), the aryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).[4][7]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[8]
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the required temperature (typically 85-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[8]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-bromo-2-fluoropyridine.
-
Applications in Drug Discovery
Boronic acids are recognized as important pharmacophores and versatile intermediates in medicinal chemistry.[9][10] The approval of drugs like bortezomib (Velcade®) has spurred significant interest in this class of compounds.[10][11] While specific biological activity data for 5-Bromo-2-fluoropyridine-3-boronic acid is not widely published, its precursor, 5-bromo-2-fluoropyridine, is a known scaffold for active pharmaceutical ingredients (APIs).[5] These include inhibitors of the neuropeptide Y Y5 receptor, the main protease of SARS-CoV-2, and indoleamine-2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[5] Therefore, 5-Bromo-2-fluoropyridine-3-boronic acid is a key intermediate for synthesizing libraries of novel compounds for screening against various biological targets.
Safety Information
5-Bromo-2-fluoropyridine-3-boronic acid is classified as an irritant.[1][12] Users should handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Hazard Codes: Xi, Xn[1]
-
GHS Hazard Statements:
-
Precautionary Measures:
References
- 1. 5-Bromo-2-fluoro-3-pyridylboronic acid CAS#: 501435-91-2 [amp.chemicalbook.com]
- 2. 5-bromo-2-fluoro-3-pyridylboronic acid - 501435-91-2 - Structure, Synthesis, Properties [organoborons.com]
- 3. CAS 501435-91-2 | 5-Bromo-2-fluoropyridine-3-boronic acid - Synblock [synblock.com]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-Bromo-2-fluoropyridine-3-boronic Acid (contains varying amounts of Anhydride) | C5H4BBrFNO2 | CID 2783242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. downloads.ossila.com [downloads.ossila.com]


